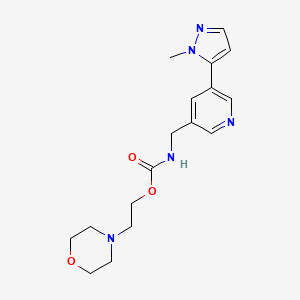
2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C17H23N5O3 and its molecular weight is 345.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the modulation of various biological processes that are dependent on NAD+ .
Biochemical Pathways
The activation of NAMPT affects the NAD+ salvage pathway, which is crucial for cellular energy metabolism . The increase in NAD+ levels can influence various downstream effects, such as enhancing cellular respiration and ATP production, and modulating sirtuin activity, which are NAD±dependent deacetylases involved in cellular stress response and aging .
Pharmacokinetics
The compound’s efficacy suggests that it has sufficient bioavailability to exert its effects on nampt .
Result of Action
The activation of NAMPT by the compound leads to an increase in NAD+ levels, which can have various molecular and cellular effects. These include enhanced energy metabolism, improved cellular stress response, and potential impacts on cellular aging processes .
生物活性
2-Morpholinoethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate, a compound with the CAS number 2034562-21-3, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Molecular Formula : C17H23N5O3
- Molecular Weight : 345.4 g/mol
The structure features a morpholinoethyl group linked to a pyridine and pyrazole moiety, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through modulation of enzymatic pathways and receptor interactions. Key areas of activity include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific cancer cell lines by targeting kinase pathways.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its role as an antimicrobial agent.
- CNS Activity : Given the morpholino group, there is potential for neuroactive properties, which warrants further investigation.
The biological activity of this compound is believed to involve several mechanisms:
- Kinase Inhibition : The compound may act as an inhibitor of certain kinases involved in cancer progression.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain potential CNS effects.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
A study conducted by Liang et al. (2007) examined various imidazopyridine derivatives for anticancer activity, revealing that compounds similar in structure to 2-morpholinoethyl carbamate exhibited significant inhibition of tumor growth in vitro and in vivo models .
Antimicrobial Efficacy
Research on related pyrazole derivatives indicated strong antibacterial activity against drug-resistant strains of bacteria. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting a promising role for this compound in treating resistant infections .
CNS Activity
A recent investigation into compounds with morpholino groups highlighted their potential neuroprotective effects. The study suggested that such compounds could modulate neurotransmitter release and provide neuroprotection against oxidative stress .
Data Tables
属性
IUPAC Name |
2-morpholin-4-ylethyl N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-21-16(2-3-20-21)15-10-14(11-18-13-15)12-19-17(23)25-9-6-22-4-7-24-8-5-22/h2-3,10-11,13H,4-9,12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISRAUIAGDGPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)OCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














